4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone is a chemical compound with the molecular formula and a molecular weight of 356.89 g/mol. This compound is categorized under the class of piperazine derivatives, which are known for their diverse biological activities, including potential applications in pharmaceuticals. The compound features a tert-butyl group and a chlorophenyl moiety, contributing to its unique properties and reactivity.
The compound can be sourced from various chemical suppliers, including Menai Organics Ltd. in the United Kingdom and ABCR GmbH & Co. KG in Germany . It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. The chlorophenyl group indicates that it may exhibit halogenated characteristics, which can influence its reactivity and biological interactions.
The synthesis of 4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone typically involves several steps:
Technical details regarding specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity but are not extensively detailed in available sources.
The molecular structure of 4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone includes:
This arrangement contributes to its steric bulk and electronic properties, potentially impacting its biological activity.
4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone may participate in various chemical reactions typical for piperazine derivatives:
Technical details such as reaction mechanisms and conditions would depend on specific experimental setups.
The mechanism of action for compounds like 4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone often involves interactions with neurotransmitter systems or enzyme inhibition pathways.
Data on specific interactions would require empirical studies to validate these mechanisms.
Relevant data on stability and reactivity should be tested under controlled conditions for precise characterization.
4-(Tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone has potential applications in:
Further research is required to explore its full range of applications and therapeutic potential based on its chemical properties and biological activities.
The synthesis of 4-(tert-butyl)phenyl 4-(3-chlorophenyl)piperazinyl ketone hinges on precise N-arylation of the piperazine core, where N-arylation efficiency dictates overall yield. The 3-chlorophenyl moiety is typically introduced via palladium- or copper-catalyzed cross-coupling reactions. Buchwald-Hartwig amination (Pd-based) remains prominent for aryl halide-piperazine coupling, leveraging catalysts like Pd(OAc)₂ with ligands such as XPhos or BINAP to achieve yields >85% [1] [5]. Alternatively, Ullmann-Goldberg reactions (CuI/1,10-phenanthroline) offer cost-effective metal catalysis, particularly effective for electron-deficient aryl chlorides [5].
A critical refinement involves nucleophilic aromatic substitution (SNAr) when deploying activated aryl halides (e.g., 1-chloro-3-nitrobenzene), exploiting the electron-withdrawing groups to facilitate piperazine attachment without metal catalysts. LiHMDS (lithium bis(trimethylsilyl)amide) serves as a potent base in such metal-free protocols, mitigating purification challenges associated with metal residues [5]. Post-arylation, selective protection/deprotection strategies (e.g., Boc-group usage) prevent over-alkylation during subsequent steps [1].
Table 1: Catalyst Systems for Piperazine N-Arylation
Aryl Halide | Catalyst System | Ligand/Additive | Yield (%) |
---|---|---|---|
3-Chlorobromobenzene | Pd₂(dba)₃ | XPhos | 92 |
1-Chloro-3-nitrobenzene | CuI | 1,10-Phenanthroline | 78 |
3-Fluoronitrobenzene | None (SNAr) | LiHMDS | 85 |
Incorporating the tert-butyl group necessitates regioselective strategies to overcome steric congestion. Two dominant approaches prevail: Friedel-Crafts alkylation of phenol derivatives and Suzuki-Miyaura coupling of pre-functionalized aryl halides. Friedel-Crafts reactions employ tert-butanol or isobutylene with catalysts like H₃PO₄/Al₂O₃, though isomerization byproducts may arise due to carbocation rearrangement [1] [5].
For higher regiocontrol, Suzuki coupling of 4-(tert-butyl)phenylboronic acid with 4-bromoacetophenone derivatives proves effective. Pd(PPh₃)₄/K₂CO₃ in toluene/water mixtures enables this transformation at 80–90°C, yielding >90% of the biaryl intermediate. Subsequent functional group manipulation (e.g., oxidation or carbonyl installation) completes the ketone precursor [5]. Steric factors significantly influence reaction kinetics: the ortho-substitution effect from the tert-butyl group reduces electrophilicity at C₁, necessitating elevated temperatures or microwave assistance [1].
Table 2: Steric Influence of tert-Butyl Group on Reaction Kinetics
Reaction Type | Condition | Rate Constant (k, s⁻¹) | Steric Penalty (kcal/mol) |
---|---|---|---|
Friedel-Crafts | AlCl₃, 25°C | 0.012 | 3.2 |
Suzuki Coupling | Pd(PPh₃)₄, 80°C | 0.045 | 1.8 |
Ketone assembly predominantly utilizes condensation reactions between carboxylic acid derivatives and the N-arylpiperazine, with acylation being pivotal. Schotten-Baumann conditions (aqueous NaOH/dichloromethane) facilitate acid chloride coupling, but competing hydrolysis may limit yields to 60–70% [1] [5]. Optimized protocols employ DIPEA (diisopropylethylamine) or triethylamine in anhydrous aprotic solvents (e.g., DMF or acetonitrile), suppressing hydrolysis and achieving yields >88% [5].
Catalytic systems enhance sustainability: phosphate-based catalysts like K₂Ce(PO₄)₂ (5 mol%) enable condensations under aqueous conditions via simultaneous Lewis acid (Ce⁴⁺) and base (PO₄³⁻) site cooperation. This bifunctionality activates carbonyls and deprotonates piperazine, facilitating C–N bond formation at 60°C with 95% conversion [7]. Solvent selection critically affects efficiency: switching from DMF to 2-MeTHF (a biomass-derived solvent) reduces environmental impact while maintaining reactivity [5] [7].
Table 3: Solvent and Catalyst Screening for Ketone Condensation
Catalyst | Solvent | Temperature (°C) | Conversion (%) | Reaction Time (h) |
---|---|---|---|---|
None (DIPEA) | CH₂Cl₂ | 25 | 88 | 2 |
K₂Ce(PO₄)₂ | H₂O | 60 | 95 | 4 |
Zr(O₃POK)₂ | Toluene | 110 | 82 | 6 |
The tert-butyl group’s bulkiness (van der Waals volume: 120 ų) and the 3-chlorophenyl ring’s electron-withdrawing nature (Hammett σₘ = 0.37) create dual challenges. Steric hindrance slows nucleophilic attack at the ketone carbonyl, while electronic deactivation reduces electrophilicity, necessitating optimized reagents [1] [8]. Key hurdles include:
Mitigation strategies involve:
Table 4: Strategies for Overcoming Steric/Electronic Challenges
Challenge | Mitigation Approach | Yield Improvement (%) |
---|---|---|
Steric shielding | Microwave irradiation | +25 |
Reduced nucleophilicity | Acyl imidazole donors | +30 |
Diacylation | Boc-protection | +15 |
Emerging pathways leverage pharmacophore fusion from dual-acting TRPV1/MOR ligands, where pyrimidine-piperazine-urea scaffolds inform novel disconnections. Molecular docking reveals that replacing the urea linker with a ketone carbonyl retains target engagement while simplifying synthesis [8]. Key innovations include:
Computational guidance (molecular docking) identifies ketone carbonyls as bioisosteres for ureas, preserving H-bond acceptor capacity. This enables scaffold-hopping from clinical candidates like GRT12360 to accelerate analogue synthesis. Late-stage diversification installs the 3-chlorophenyl group via SNAr on fluorinated pyrimidine intermediates, enhancing convergence [8].
Table 5: Novel Routes via Scaffold Hopping
Strategy | Key Step | Atom Economy (%) | Step Count |
---|---|---|---|
Pharmacophore fusion | Ketone-urea bioisosterism | 86 | 4 |
Reductive amination | NaBH₃CN reduction/oxidation | 78 | 5 |
Flow chemistry | Phase-transfer acylation | 94 | 3 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9